molecular formula C22H20ClN3O2S B11423655 3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11423655
M. Wt: 425.9 g/mol
InChI Key: OPZLWRDTFDDGQS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with chlorophenyl and ethoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and thiourea. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Subsequent steps involve the introduction of the chlorophenyl and ethoxyphenyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of reagents such as chlorobenzene and ethoxybenzene, along with a suitable catalyst like aluminum chloride (AlCl3) under controlled conditions to ensure selective substitution.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of automated systems helps in scaling up the production while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: AlCl3 as a catalyst for electrophilic substitution, sodium ethoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[2,1-b][1,3,5]thiadiazine derivatives in various chemical reactions.

Biology

In biological research, derivatives of this compound are explored for their potential as bioactive molecules. Studies focus on their interactions with biological targets, such as enzymes or receptors, to evaluate their potential as therapeutic agents.

Medicine

In medicine, this compound and its derivatives are investigated for their pharmacological properties. Research includes evaluating their efficacy as anti-inflammatory, antimicrobial, or anticancer agents, based on their ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application, such as inhibiting an enzyme in a biochemical pathway or binding to a receptor to block a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and ethoxyphenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O2S/c1-2-28-18-9-3-15(4-10-18)19-11-21(27)26-13-25(14-29-22(26)20(19)12-24)17-7-5-16(23)6-8-17/h3-10,19H,2,11,13-14H2,1H3

InChI Key

OPZLWRDTFDDGQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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